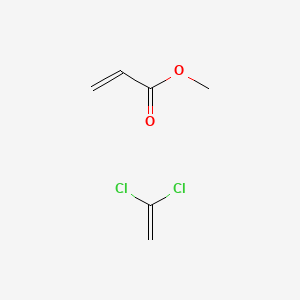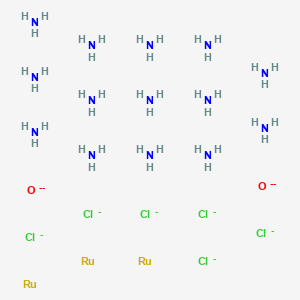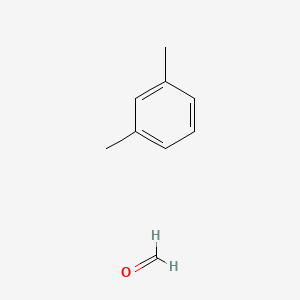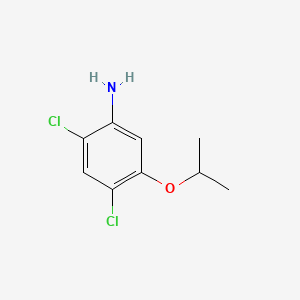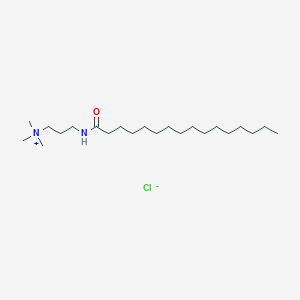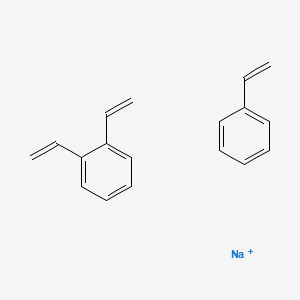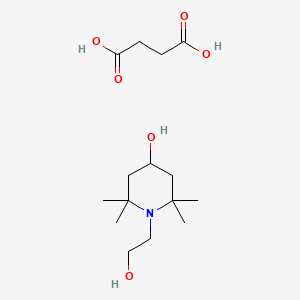
Phosphonic acid, trimethylenedi-, tetraethyl ester
Overview
Description
Phosphonic acid, trimethylenedi-, tetraethyl ester, also known as Tetraethylpropylene-1,3-diphosphonate , is a type of phosphonate. Phosphonates are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Phosphonic acids were used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination or supramolecular properties .Chemical Reactions Analysis
Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . These esters can be hydrolysed to the acid .Physical And Chemical Properties Analysis
Phosphonic acid, trimethylenedi-, tetraethyl ester is a clear colorless liquid . Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .Scientific Research Applications
Coordination Chemistry and Catalysis
1,3-bis(diethoxyphosphoryl)propane: is utilized as a bidentate ligand in coordination chemistry. It forms complexes with transition metals which are then used as catalysts in various organic reactions, such as the Kumada coupling reaction . These complexes facilitate the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Polymerization Processes
This compound acts as a ligand for palladium (II) catalysts, which are instrumental in the co-polymerization of carbon monoxide and ethylene to produce polyketones . Polyketones are valuable polymers with applications ranging from packaging materials to automotive parts due to their excellent mechanical properties and chemical resistance.
Organic Synthesis
In organic synthesis, 1,3-bis(diethoxyphosphoryl)propane serves as a catalyst for various coupling reactions, including Negishi, Suzuki, and Sonogashira couplings . These reactions are crucial for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of organic compounds, from pharmaceuticals to materials science.
Drug Development and Pro-Drug Design
Phosphonic acids, including derivatives of 1,3-bis(diethoxyphosphoryl)propane , are explored for their bioactive properties. They are used in drug development and as pro-drugs, targeting specific biological pathways . Their structural analogy with the phosphate moiety allows them to interact with biological systems in unique ways.
Bone Targeting Applications
Due to their affinity for calcium ions, phosphonic acid derivatives are used for bone targeting. They can be designed to deliver therapeutic agents directly to bone tissues, making them promising candidates for treating bone-related diseases .
Surface Functionalization and Material Science
1,3-bis(diethoxyphosphoryl)propane: is employed for the functionalization of surfaces. It can modify the surface properties of materials, such as enhancing adhesion or providing a reactive platform for further chemical modifications . This has implications in the development of advanced materials with tailored surface characteristics.
Mechanism of Action
Safety and Hazards
Future Directions
Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology and physics .
properties
IUPAC Name |
1,3-bis(diethoxyphosphoryl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJJGQRJQSYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334198 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, trimethylenedi-, tetraethyl ester | |
CAS RN |
22401-25-8 | |
| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




